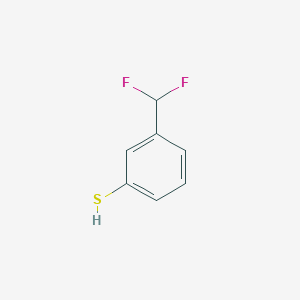
Methyl 5-(3-cyanophenylsulfonamido)-2-methoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(3-cyanophenylsulfonamido)-2-methoxybenzoate is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzoate ester, with a methoxy group and a cyano group on the phenyl ring. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry.
准备方法
The synthesis of Methyl 5-(3-cyanophenylsulfonamido)-2-methoxybenzoate typically involves multiple steps. One common synthetic route starts with the esterification of 5-amino-2-methoxybenzoic acid with methanol to form methyl 5-amino-2-methoxybenzoate. This intermediate is then reacted with 3-cyanobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often involve refluxing the mixture in an appropriate solvent like dichloromethane .
Industrial production methods may involve similar steps but are optimized for higher yields and scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and efficiency.
化学反应分析
Methyl 5-(3-cyanophenylsulfonamido)-2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with hydrobromic acid can replace the methoxy group with a bromine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfone derivatives, amine derivatives, and halogenated compounds .
科学研究应用
Methyl 5-(3-cyanophenylsulfonamido)-2-methoxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a potential candidate for the development of new antibiotics.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit certain enzymes and pathways involved in these diseases.
Industry: It is used in the production of dyes and pigments, as well as in the formulation of certain types of polymers and resins
作用机制
The mechanism of action of Methyl 5-(3-cyanophenylsulfonamido)-2-methoxybenzoate involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes such as carbonic anhydrase, which is involved in various physiological processes. The cyano group can also interact with cellular proteins, leading to the modulation of signaling pathways and gene expression. These interactions result in the compound’s biological effects, such as antibacterial and anticancer activities .
相似化合物的比较
Methyl 5-(3-cyanophenylsulfonamido)-2-methoxybenzoate can be compared with other sulfonamide derivatives, such as:
Sulfamethoxazole: A well-known antibiotic used to treat bacterial infections. Unlike this compound, sulfamethoxazole has a simpler structure and is primarily used in combination with trimethoprim.
Sulfadiazine: Another antibiotic with a similar sulfonamide group but different substituents on the aromatic ring. It is used to treat a variety of infections, including toxoplasmosis.
Sulfapyridine: Used in the treatment of dermatitis herpetiformis and rheumatoid arthritis. It has a different mechanism of action compared to this compound due to its unique structure.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity .
属性
分子式 |
C16H14N2O5S |
|---|---|
分子量 |
346.4 g/mol |
IUPAC 名称 |
methyl 5-[(3-cyanophenyl)sulfonylamino]-2-methoxybenzoate |
InChI |
InChI=1S/C16H14N2O5S/c1-22-15-7-6-12(9-14(15)16(19)23-2)18-24(20,21)13-5-3-4-11(8-13)10-17/h3-9,18H,1-2H3 |
InChI 键 |
SLILUSNMBBGHPL-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C#N)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Ethyl3-methyl7-morpholinothieno[3,2-b]pyridine-3,5-dicarboxylate](/img/structure/B13052732.png)
![Ethyl 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-6-carboxylate](/img/structure/B13052740.png)



![(R)-4-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B13052789.png)




![Diethyl 4-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13052811.png)
![Cis-Benzyl 2-(Hydroxymethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate](/img/structure/B13052819.png)


